![molecular formula C6H2BrClF3N B1519747 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine CAS No. 1159512-34-1](/img/structure/B1519747.png)
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It has a molecular weight of 260.44 g/mol . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries . The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a key intermediate for the synthesis of several crop-protection products, has been reported . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is represented by the InChI code1S/C6H2BrClF3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H
. The compound has a topological polar surface area of 12.9 Ų and contains 12 heavy atoms . Physical And Chemical Properties Analysis
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine has a molecular weight of 260.44 g/mol and an exact mass of 258.90112 g/mol . It has a topological polar surface area of 12.9 Ų and contains 12 heavy atoms . The compound has a formal charge of 0 and a complexity of 163 .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, have found significant use in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products likely leverage the same unique properties of TFMP derivatives that make them useful in human pharmaceuticals .
Material Science Applications
The unique properties of TFMP derivatives have also found applications in material science . The combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety can be leveraged in various material science applications .
Chemical Synthesis Applications
TFMP derivatives are used in chemical synthesis . The unique properties of these compounds can be leveraged to create novel chemical structures .
Chromatography Applications
TFMP derivatives have found use in chromatography . The unique properties of these compounds can be leveraged to improve the separation of chemical mixtures .
Analytical Chemistry Applications
In analytical chemistry, TFMP derivatives can be used as reagents or standards . Their unique properties can improve the accuracy and precision of analytical measurements .
Biological Research Applications
In biological research, TFMP derivatives can be used as probes or labels . Their unique properties can be leveraged to study biological systems in greater detail .
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, are expected to have many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many candidates are currently undergoing clinical trials .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall stability.
properties
IUPAC Name |
3-bromo-2-chloro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJCRNGOIVXMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670371 | |
Record name | 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
CAS RN |
1159512-34-1 | |
Record name | 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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